3-(3-Chloro-4-fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamide
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Overview
Description
3-(3-Chloro-4-fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamide is an organic compound that features a complex structure with multiple halogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. detailed industrial production methods are not explicitly documented .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound may undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong bases, nucleophiles, and oxidizing or reducing agents. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, nucleophilic substitution may yield derivatives with different substituents, while oxidation may produce compounds with additional functional groups .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action for 3-(3-Chloro-4-fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamide involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways influenced by its chemical structure, particularly the halogen atoms and amide group. These interactions can affect biological processes, making the compound of interest for therapeutic and industrial applications .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloro-4-fluorophenyl)-N-(2,2,2-trifluoroethyl)acetamide
- 3-(3-Chloro-4-fluorophenyl)-N-(2,2,2-trifluoroethyl)butanamide
Uniqueness
3-(3-Chloro-4-fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamide is unique due to its specific combination of halogen atoms and the trifluoroethyl group. This unique structure imparts distinct chemical properties and reactivity, differentiating it from similar compounds .
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF4NO/c12-8-5-7(1-3-9(8)13)2-4-10(18)17-6-11(14,15)16/h1,3,5H,2,4,6H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMLYJCUQVKRSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)NCC(F)(F)F)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF4NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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